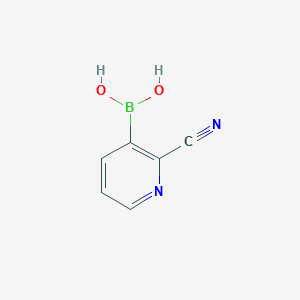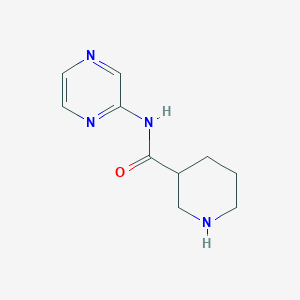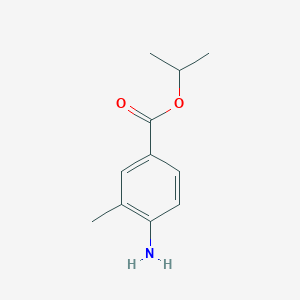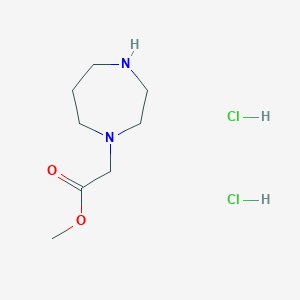
(2-Cyanopyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(2-Cyanopyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is used in Suzuki reactions .
Synthesis Analysis
The synthesis of “(2-Cyanopyridin-3-yl)boronic acid” involves careful control of temperature and stoichiometry . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of “(2-Cyanopyridin-3-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 g/mol . The IUPAC name for this compound is (2-cyanopyridin-3-yl)boronic acid .Chemical Reactions Analysis
Boronic acids, including “(2-Cyanopyridin-3-yl)boronic acid”, have been widely used in a wide range of organic reactions . They are also applied to the synthesis of compounds containing the boronic acid moiety .Physical And Chemical Properties Analysis
“(2-Cyanopyridin-3-yl)boronic acid” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 148.0444076 g/mol . The topological polar surface area is 77.1 Ų .Applications De Recherche Scientifique
Organic Synthesis
2-Cyanopyridine-3-boronic acid: is a valuable intermediate in organic synthesis. It’s particularly useful in Suzuki-Miyaura coupling reactions , which are pivotal for constructing carbon-carbon bonds . This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Sensing Applications
The boronic acid group interacts with diols and strong Lewis bases, such as fluoride or cyanide anions. This interaction is exploited in the development of sensors for various applications. For instance, 2-Cyanopyridine-3-boronic acid can be used to create sensors that detect carbohydrates or monitor glucose levels in diabetic care .
Biological Labelling and Protein Manipulation
Due to its reactivity with diols, 2-Cyanopyridine-3-boronic acid can be employed for biological labelling and protein manipulation. It can modify proteins or attach probes to them, which is essential for understanding protein functions and interactions in biological systems .
Therapeutic Development
Boronic acids have shown potential in the development of therapeutics2-Cyanopyridine-3-boronic acid could be used to design novel drugs that target specific biological pathways, offering a new approach to treat various diseases .
Electrophoresis of Glycated Molecules
This compound can be used in electrophoresis to separate glycated molecules, which are important biomarkers for monitoring diseases like diabetes. The boronic acid moiety can selectively bind to sugars, facilitating their separation during electrophoresis .
Controlled Release Systems
In the field of drug delivery, 2-Cyanopyridine-3-boronic acid can be incorporated into polymers that respond to glucose levels, creating a controlled release system for insulin. This application is particularly promising for improving the management of diabetes .
Fluorescent DNA-Based Aptamer Selection
The compound’s properties make it suitable for fluorescent DNA-based aptamer selection, DNA labelling, and genomic DNA incorporation. This application is crucial for advancing research in genomics and molecular diagnostics .
Crystal Engineering and Nanostructure Functionalization
2-Cyanopyridine-3-boronic acid: plays a role in crystal engineering, where it helps in the construction of complex crystal structures. Additionally, it can be used to functionalize nanostructures, which has implications in materials science and nanotechnology .
Safety and Hazards
“(2-Cyanopyridin-3-yl)boronic acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Orientations Futures
The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Propriétés
IUPAC Name |
(2-cyanopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXJQAXEPPQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660619 | |
| Record name | (2-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyanopyridin-3-yl)boronic acid | |
CAS RN |
874290-88-7 | |
| Record name | (2-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)



![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)